

# BI-1808: A First-in-Class Anti-TNFR2 Antibody for Cancer Immunotherapy

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## A Technical Whitepaper on the Discovery, Development, and Mechanism of Action of BI-1808

For Researchers, Scientists, and Drug Development Professionals

### Introduction

BI-1808 is a first-in-class, fully human IgG1 monoclonal antibody that targets the tumor necrosis factor receptor 2 (TNFR2), a promising new target for cancer immunotherapy.[1] Developed by BioInvent International AB, BI-1808 is currently undergoing Phase 1/2a clinical trials for the treatment of solid tumors and T-cell lymphomas.[2][3] This technical guide provides an in-depth overview of the discovery and development history of BI-1808, its mechanism of action, and a summary of the available preclinical and clinical data.

### Discovery and Development History

BI-1808 was identified through BioInvent's proprietary F.I.R.S.T™ (Functional Inverse Rescue Screening Technology) platform and n-CoDeR® antibody library.[4] This technology allows for the simultaneous identification of disease-associated targets and antibodies that bind to them, using patient-derived materials to ensure clinical relevance.[5][6] The n-CoDeR® library is a phage display library containing over 30 billion human antibody genes, enabling the selection of antibodies with high specificity and affinity.[5][7]

The discovery process for BI-1808 involved screening for antibodies that could modulate the activity of regulatory T cells (Tregs), which are known to suppress the anti-tumor immune response and are characterized by high expression of TNFR2.[6] This led to the identification of BI-1808 as a potent ligand-blocking antibody with the desired functional characteristics.[8]

Following its discovery, BI-1808 underwent preclinical development, which included in vitro functional assays, in vivo studies using a murine surrogate antibody, and toxicology studies in non-human primates.[4][9] The preclinical data demonstrated a strong anti-tumor effect and a favorable safety profile, supporting the advancement of BI-1808 into clinical trials.[4] The first-in-human Phase 1/2a clinical trial (NCT04752826) was initiated in late 2020.[4]

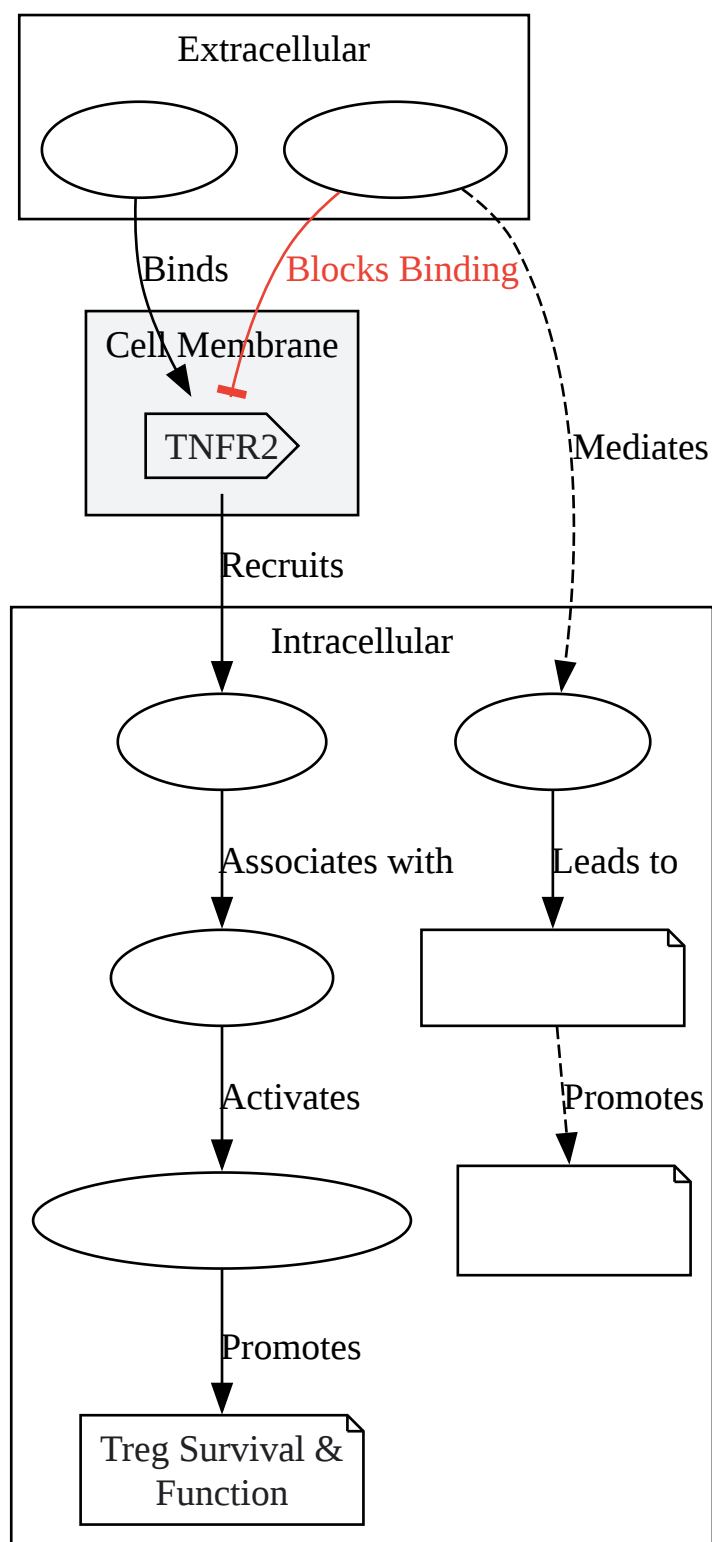
## Mechanism of Action

BI-1808 exerts its anti-tumor effects through a dual mechanism of action:

- **Ligand Blockade:** BI-1808 is a complete ligand-blocking antibody, preventing the binding of TNF-alpha to TNFR2.[8][9] This inhibits the pro-survival signaling in TNFR2-expressing tumor cells and immunosuppressive cells within the tumor microenvironment.
- **FcyR-Dependent Effector Function:** As an IgG1 antibody, BI-1808 engages with Fcy receptors (FcyR) on immune effector cells, such as natural killer (NK) cells and macrophages.[4][10] This engagement leads to the depletion of intratumoral Tregs through antibody-dependent cell-mediated cytotoxicity (ADCC).[4][8] The reduction of Tregs, in turn, promotes the expansion and activation of CD8+ effector T cells, which are crucial for killing tumor cells.[8][10]

The combination of ligand blockade and Treg depletion shifts the balance of the tumor microenvironment from an immunosuppressive to an immunostimulatory state, thereby enhancing the anti-tumor immune response.

## Signaling Pathway



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BI-1808 blocks TNF- $\alpha$  binding to TNFR2 and mediates Treg depletion via ADCC.

## Preclinical Data

### In Vitro Studies

A wide panel of human and mouse TNFR2-specific antibodies were characterized for their ability to block TNF-alpha binding and modulate TNFR2 signaling.[9] BI-1808 was selected as the lead candidate based on its potent ligand-blocking and FcγR-dependent effector functions.[8] In vitro studies with human cells showed no signs of harmful cytokine release.[4]

### In Vivo Studies

In vivo studies were conducted using a murine surrogate of BI-1808 in immunocompetent mouse cancer models.[4] These studies demonstrated potent anti-tumor activity, both as a single agent and in combination with an anti-PD-1 antibody.[8][9] The anti-tumor effect was shown to be FcγR-dependent and was associated with intratumoral Treg depletion and CD8+ T cell expansion.[4][9] In a humanized mouse model, these findings were confirmed with BI-1808.[9]

### Toxicology Studies

Toxicology studies were performed in cynomolgus monkeys.[4] BI-1808 was well-tolerated at doses up to 200 mg/kg administered weekly for four weeks.[4][9] No drug-related adverse events were observed, and the No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 200 mg/kg.[9] Pharmacokinetic analysis showed an expected half-life of two weeks at receptor saturation.[9]

## Clinical Development: The NCT04752826 Trial

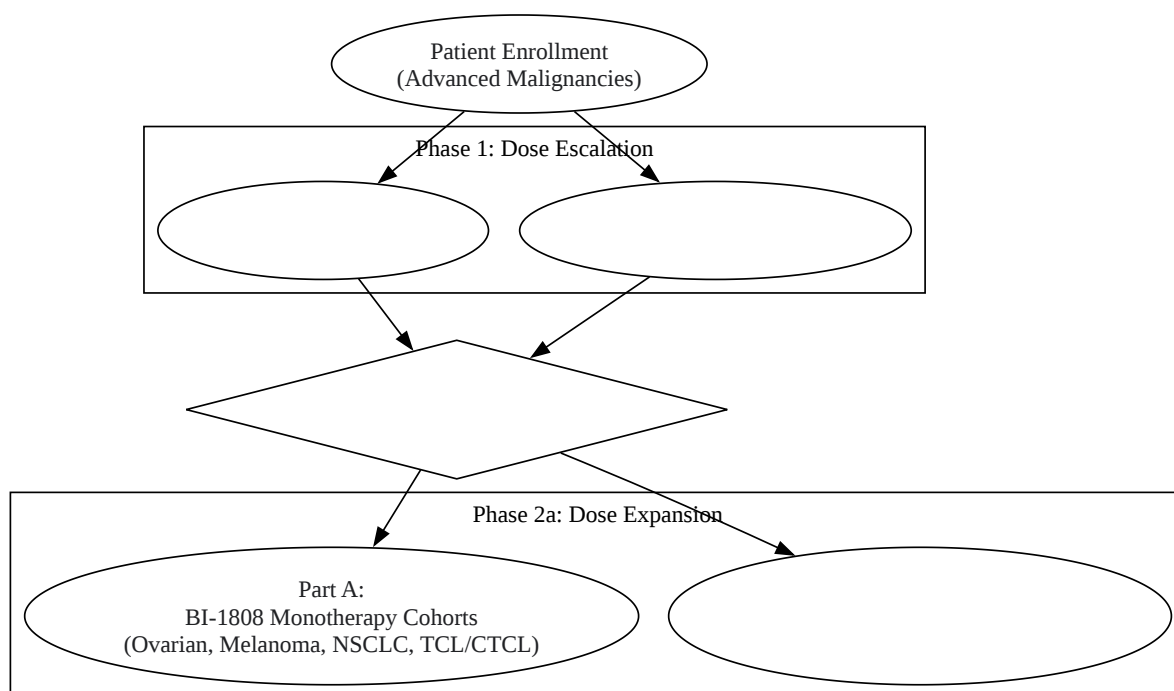
BI-1808 is being evaluated in an ongoing Phase 1/2a clinical trial (NCT04752826) in patients with advanced solid tumors and T-cell lymphomas.[2]

### Study Design

The study consists of two main parts:

- Phase 1 (Dose Escalation):
  - Part A: BI-1808 monotherapy dose escalation.

- Part B: BI-1808 in combination with pembrolizumab dose escalation.
- Phase 2a (Dose Expansion):
  - Part A: BI-1808 monotherapy in expansion cohorts for various tumor types.
  - Part B: BI-1808 in combination with pembrolizumab in expansion cohorts.



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Flowchart of the NCT04752826 clinical trial design.

## Quantitative Data Summary

Table 1: Phase 1 Monotherapy Dose Escalation (Solid Tumors)

Dose Level (mg)	Number of Patients	Dose-Limiting Toxicities (DLTs)
25	-	0
75	-	0
225	-	0
675	-	0
1000	-	0
Data as of June 2023. No Maximum Tolerated Dose (MTD) was reached. <a href="#">[10]</a>		

Table 2: Phase 1/2a Monotherapy Efficacy in Solid Tumors (as of June 2024)[\[2\]](#)

Best Overall Response	Number of Evaluable Patients (N=26)
Complete Response (CR)	1
Partial Response (PR)	1
Stable Disease (SD)	9

Table 3: Phase 2a Monotherapy Efficacy in Cutaneous T-Cell Lymphoma (CTCL) (as of June 2025)[\[3\]](#)

Best Overall Response	Number of Evaluable Patients (N=9)
Complete Response (CR)	1
Partial Response (PR)	3
Stable Disease (SD)	5
Disease Control Rate	100%

Table 4: Pharmacokinetics and Pharmacodynamics

Parameter	Observation
Half-life ( $t_{1/2}$ )	Approximately 1 week at doses $\geq 675$ mg Q3W[10]
Receptor Occupancy (RO)	Complete RO throughout the dosing interval at doses $\geq 675$ mg[10]
Regulatory T-cells (Tregs)	Significant reduction at doses $\geq 675$ mg[10]
Soluble TNFR2 (sTNFR2)	Substantial increase at doses $\geq 675$ mg[10]

## Safety and Tolerability

BI-1808 has demonstrated a favorable safety profile both as a monotherapy and in combination with pembrolizumab.[10][11] In the monotherapy arm, no dose-limiting toxicities were observed, and no maximum tolerated dose was reached.[10][11] The majority of treatment-related adverse events have been mild to moderate (Grade 1-2).[3][12]

## Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary to BioInvent, the following provides an overview of the methodologies used in key preclinical studies based on available information.

### In Vivo Efficacy Studies (Murine Surrogate)

- Animal Model: Immunocompetent mouse cancer models (e.g., CT26, MC38, B16).[13]
- Antibody: A murine surrogate antibody for BI-1808 with similar ligand-blocking and FcγR-engaging properties.[9]
- Treatment: Single agent and in combination with an anti-PD-1 antibody.[9]
- Endpoints: Tumor growth inhibition, survival, and analysis of the tumor microenvironment (e.g., Treg depletion, CD8+ T cell infiltration).[9][13]

## GLP Toxicology Study in Cynomolgus Monkeys

- Animal Model: Cynomolgus monkeys.[9]
- Dose Groups: 2, 20, and 200 mg/kg of BI-1808.[9]
- Administration: Weekly intravenous administration for four consecutive weeks.[9]
- Observation Period: Followed by an eight-week recovery period.[9]
- Endpoints: Clinical signs, histopathology, clinical pathology, and pharmacokinetics.[9]

## Receptor Occupancy Assay

- Method: Flow cytometry-based assay performed on peripheral blood samples from patients in the clinical trial.[10]
- Purpose: To measure the extent and duration of BI-1808 binding to TNFR2 on immune cells. [10]

## Conclusion

BI-1808 is a promising, first-in-class anti-TNFR2 antibody with a novel, dual mechanism of action. Its discovery and development have been guided by a patient-centric approach, utilizing advanced antibody discovery platforms. Preclinical studies have demonstrated its potent anti-tumor activity and favorable safety profile. The ongoing Phase 1/2a clinical trial has shown encouraging early signs of efficacy and good tolerability in patients with advanced cancers, including solid tumors and T-cell lymphomas. The continued development of BI-1808 holds the potential to provide a new and effective immunotherapeutic option for cancer patients.

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